N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide
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Overview
Description
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide is a synthetic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorine atom and the benzoxazole ring in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds, such as substituted 1,2-benzoxazoles, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, reward, addiction, and motor control.
Mode of Action
It’s known that compounds with similar structures can interact with their targets (such as serotonergic and dopaminergic receptors) to induce changes in cellular signaling . This interaction can lead to alterations in the physiological state of the cell, potentially contributing to the compound’s observed effects.
Biochemical Pathways
Given its potential interaction with serotonergic and dopaminergic receptors, it’s plausible that it may influence pathways related to neurotransmission .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular signaling and function.
Preparation Methods
The synthesis of N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide involves several steps. One common synthetic route includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction typically proceeds through the formation of an intermediate product, which is then further reacted with other reagents to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yields and purity.
Chemical Reactions Analysis
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antibacterial agent, particularly against Staphylococcus aureus . Its unique structure allows it to interact with specific biological targets, making it a valuable compound for drug development. Additionally, it has been explored for its potential use in the treatment of neurological disorders due to its ability to modulate neurotransmitter receptors . In the field of chemistry, it serves as a useful intermediate for the synthesis of other complex molecules .
Comparison with Similar Compounds
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide can be compared with other benzoxazole derivatives, such as 6-fluoro-3-(4-piperidinyl)benzisoxazole . While both compounds share a similar core structure, the presence of different substituents can significantly impact their biological activities and chemical properties. For instance, the addition of a methylmethanesulfonamide group in this compound enhances its solubility and stability compared to other benzoxazole derivatives . This unique feature makes it a more suitable candidate for certain applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-17(22(2,19)20)11-5-7-18(8-6-11)14-16-12-4-3-10(15)9-13(12)21-14/h3-4,9,11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLHGWZSJCISEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=C(O2)C=C(C=C3)F)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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